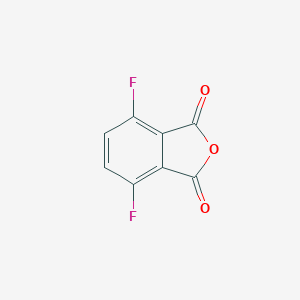

3,6-Difluorophthalic anhydride

Overview

Description

Synthesis Analysis

The synthesis of fluorinated compounds like 3,6-difluorophthalic anhydride often involves the fluorination of precursor compounds. For example, the fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride has been reported to produce polyhaloaromatic compounds efficiently in one step (Dmowski & Wielgat, 1987). Similarly, the synthesis of novel fluorinated polyimides from aromatic dianhydrides, including derivatives similar to this compound, highlights the versatility of fluorinated anhydrides in polymer science (Yang et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound, like its parent compound, features a cyclic anhydride group attached to a benzene ring. The fluorine atoms introduce electron-withdrawing effects, which can influence the reactivity and stability of the compound. The crystal structure analysis of related fluorinated phthalic anhydride derivatives demonstrates the impact of fluorine substitution on molecular geometry and intermolecular interactions (Wang & Tian, 2007).

Chemical Reactions and Properties

Fluorinated phthalic anhydrides participate in various chemical reactions, including polycondensation to form polyimides and reactions with nucleophiles to form carboxylic acid derivatives. The presence of fluorine atoms can enhance the thermal stability and chemical resistance of the resulting compounds. For instance, the synthesis of polyimides using fluorinated anhydrides like this compound results in materials with excellent thermal properties and solubility in organic solvents (He-zhou, 2012).

Physical Properties Analysis

The physical properties of compounds derived from this compound, such as polyimides, include high thermal stability, good solubility in polar organic solvents, and potential for application in high-performance materials. The introduction of fluorine atoms typically leads to lower dielectric constants and moisture absorption, desirable traits for electronic and aerospace applications (Wu et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound are influenced by the electron-withdrawing effect of the fluorine atoms, affecting its reactivity with nucleophiles and participation in condensation reactions. This reactivity is exploited in the synthesis of various advanced materials, including polyimides and epoxy resins, with enhanced performance characteristics (Sasaki & Nakamura, 1984).

Scientific Research Applications

3,6-Difluoro-10,11-benzopentacyclo[6,4,0.0,0.0]dodeca-4,10-diene, derived from 3,6-difluorophthalic anhydride, has potential applications in photocatalysis and photocatalysis-related fields (Kimura et al., 1988).

The selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride, which is a related compound, is used for preparing intermediates such as 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride (O'reilly et al., 1990).

N-substituted 3,6-epoxyhexahydrophthalimides, derived from phthalic anhydride compounds, exhibit moderate anticonvulsant activity in various induced convulsions (Joshi et al., 1983).

4,5-Dichlorophthalic anhydride, a derivative of phthalic anhydride, shows strong reactivity towards thiosemicarbazide and amines, leading to the production of phthalimide and dicarboxylic acid derivatives (Abuelizz et al., 2022).

Tetrafluorophthalic anhydride, similar in structure to this compound, is used in purifying solution-phase reactions, especially involving amines with electrophiles (Parlow et al., 1997).

Fluorinated polyimide, which can be derived from this compound, exhibits better thermal stability, higher tensile strength, and lower surface energy, making it beneficial in improving tribological properties and reducing friction coefficient (Tian et al., 2010).

Safety and Hazards

3,6-Difluorophthalic anhydride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

3,6-Difluorophthalic anhydride is a chemical compound used in the synthesis of various organic compounds It’s known that anhydrides like this compound often target carboxylic acid groups in organic molecules, reacting with them to form esters or amides .

Mode of Action

The mode of action of this compound involves its reaction with carboxylic acid groups in organic molecules. The compound’s two fluorine atoms likely enhance its reactivity, making it a useful reagent in organic synthesis . The exact changes resulting from its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Given its use in organic synthesis, it’s likely that it could influence a variety of biochemical pathways depending on the specific context of its use .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In general, it’s used to facilitate the formation of esters or amides in organic synthesis . The resulting compounds could have a wide range of effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors .

properties

IUPAC Name |

4,7-difluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRPSLTCCWJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)OC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333606 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

652-40-4 | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Difluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3,6-Difluorophthalic anhydride in the synthesis of 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N)?

A1: this compound serves as a crucial starting material in the large-scale synthesis of AQ4N, a bis-bioreductive drug. [] The conversion of commercially available 3,6-Dichlorophthalic anhydride to this compound using KF-NaF is a key step in this synthesis, enabling the production of AQ4N in significant quantities. [] This highlights the importance of this compound in accessing complex molecules with potential therapeutic applications.

Q2: How is this compound employed in the development of new anthracene-9,10-dione derivatives?

A2: Researchers utilize a three-step synthesis involving this compound to produce symmetrically substituted 1,4-bis [(aminoalkyl) amino]-5,8-dimethylanthracene-9, 10-diones. [] These derivatives are structurally similar to anthracyclines, compounds known for their antitumor activity. Therefore, exploring the synthesis and properties of these derivatives, facilitated by this compound, holds promise for discovering new anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)

![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)